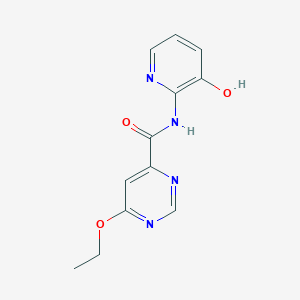
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring provides a planar, aromatic core. The ethoxy, hydroxypyridin-2-yl, and carboxamide groups are likely to influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The pyrimidine ring is aromatic and relatively stable, but the functional groups attached to it could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity.科学的研究の応用
Iron Chelation
HOPOs are excellent chelators that have been gaining attention in the field of pharmaceutical drugs by their high chelating efficacy and specificity with different metal ions . They exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators .
Antibiotics
HOPOs and their derivatives have been developed as antibiotics . The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the metal affinity, thus describing the metal affinity .
Anticancer Agents
HOPOs have shown promise as anticancer agents . For example, adamantyl-derived series of HOPOs were found to show high antiproliferative activity in vitro .
Antineurodegeneratives
HOPOs have been explored for their potential use in treating neurodegenerative diseases . Santos et al. have published a few reviews targeting the HOPOs as a metal sequestering agent for therapeutic use in neurodegenerative diseases .
MRI Contrast Agents
HOPO complexes with Gd act as MRI (magnetic resonance imaging) contrast agents . Raymond and his coworkers had done tremendous work in this field and published two reviews aiming at the utility of HOPO complexes as high relaxivity MRI contrast agents .
Antimicrobial Agents
Diazines, a class of compounds that includes pyrimidines, have been reported to exhibit antimicrobial properties . Given the structural similarity, it’s possible that “6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide” could also have antimicrobial applications .
Antifungal Agents
Diazines are also reported to have antifungal properties . This suggests another potential application for “6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide” in the treatment of fungal infections .
Antiparasitic Agents
Diazines have been reported to exhibit antiparasitic properties . This suggests that “6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide” could potentially be used in the treatment of parasitic infections .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-2-19-10-6-8(14-7-15-10)12(18)16-11-9(17)4-3-5-13-11/h3-7,17H,2H2,1H3,(H,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEAXWSSLVVOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

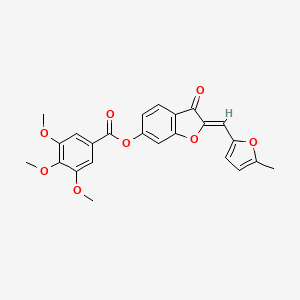
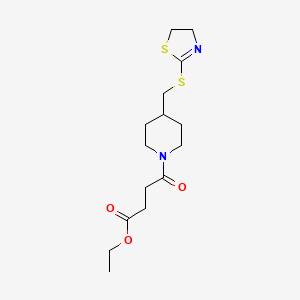
![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)
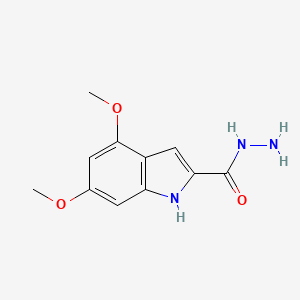
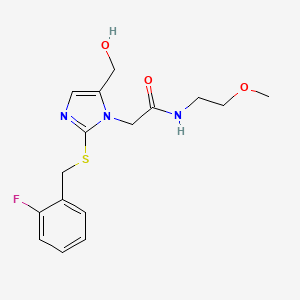
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2572365.png)
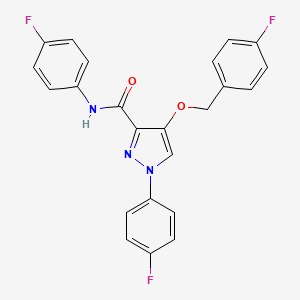
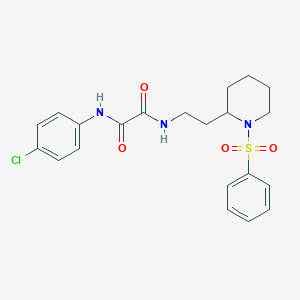
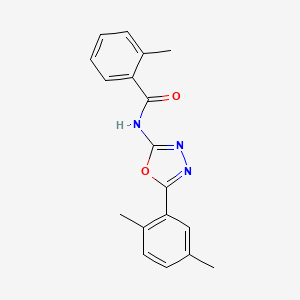
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)